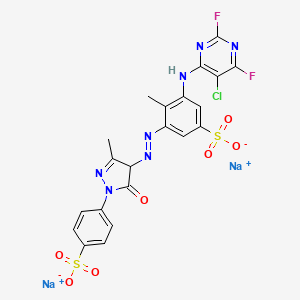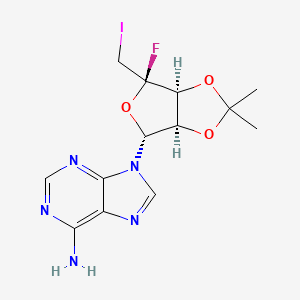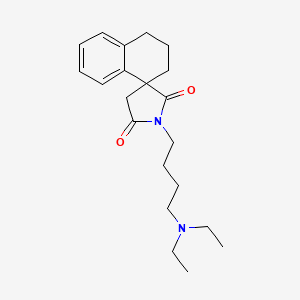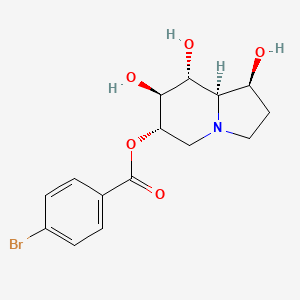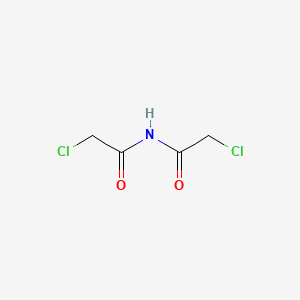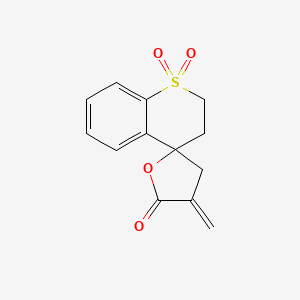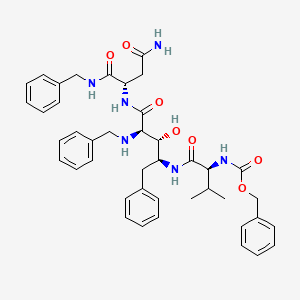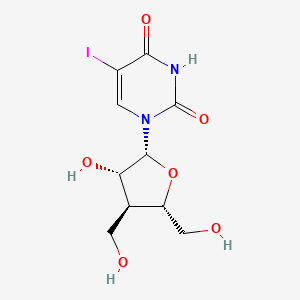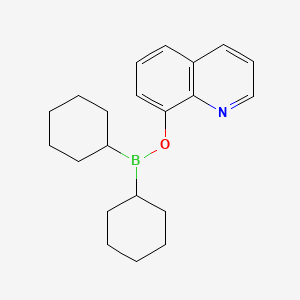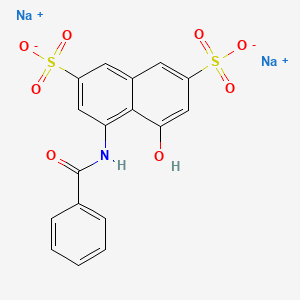
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound with the molecular formula C17H11NNa2O8S2 It is known for its unique chemical structure, which includes a benzoylamino group, a hydroxynaphthalene core, and two disulphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Benzoylation: The amino groups are benzoylated to form benzoylamino derivatives.
Sulphonation: The final step involves sulphonation to introduce disulphonate groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The benzoylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The disulphonate groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate can be compared with other similar compounds, such as:
Disodium 4-(aminobenzoyl)-5-hydroxynaphthalene-2,7-disulphonate: This compound has an amino group instead of a benzoylamino group, which may alter its chemical reactivity and biological activity.
Disodium 4-(benzoylamino)-5-methoxynaphthalene-2,7-disulphonate: The presence of a methoxy group instead of a hydroxyl group can affect the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5045-22-7 |
|---|---|
Fórmula molecular |
C17H11NNa2O8S2 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
disodium;4-benzamido-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
XQZPJQWJZOPGJH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


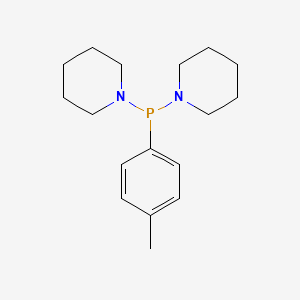
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
